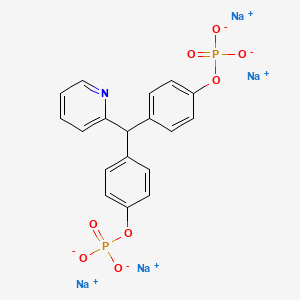
Sodium picofosfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a prodrug that is metabolized in the colon to its active form, which stimulates bowel movements by increasing peristalsis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium picofosfate is synthesized from bisacodyl through a series of reactions including hydrolysis and sulfation . The process involves the hydrolysis of bisacodyl to produce an intermediate, which is then subjected to sulfation to yield this compound. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure high purity and yield.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple and efficient, allowing for the production of high-purity this compound that meets the quality standards required by pharmacopeias .
Chemical Reactions Analysis
Types of Reactions: Sodium picofosfate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, leading to the formation of various degradation products.
Major Products: The primary product of the hydrolysis of this compound is bis-(p-hydroxy-phenyl)-pyridyl-2-methane, which is responsible for its laxative effects .
Scientific Research Applications
Sodium picofosfate has several applications in scientific research:
Mechanism of Action
Sodium picofosfate is a prodrug that is hydrolyzed by colonic bacteria to form the active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM) . This active compound acts directly on the colonic mucosa to stimulate peristalsis, thereby promoting bowel movements . The mechanism involves the inhibition of water and electrolyte absorption and the stimulation of their secretion into the intestinal lumen .
Comparison with Similar Compounds
Magnesium citrate: A saline laxative that works by drawing water into the intestines to induce bowel movements.
Uniqueness: this compound is unique in its mechanism of action as a prodrug that is activated by colonic bacteria. This targeted activation reduces systemic side effects and enhances its efficacy as a laxative .
Biological Activity
Sodium picosulfate, a synthetic stimulant laxative, is primarily utilized in bowel preparation for procedures such as colonoscopy. Its biological activity is closely linked to its metabolism and the subsequent effects on gastrointestinal motility and fluid secretion. This article delves into the biological mechanisms, pharmacological effects, and clinical studies surrounding sodium picosulfate.
Sodium picosulfate is a prodrug that undergoes biotransformation by intestinal microbiota into its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM). This metabolite acts directly on the colonic mucosa, stimulating peristalsis and increasing fluid secretion in the intestines. The compound inhibits water absorption in the colon, leading to an osmotic effect that facilitates bowel movements.
Key Biochemical Pathways
- Activation : Sodium picosulfate is hydrolyzed by colonic bacteria, particularly in the cecum, where sulfotransferase enzymes convert it into BHPM .
- Fluid Secretion : It increases electrolyte and water secretion into the intestinal lumen, enhancing stool liquidity .
- Peristalsis Stimulation : BHPM directly stimulates colonic motility, promoting bowel evacuation .
Pharmacological Profile
The pharmacological profile of sodium picosulfate includes its efficacy in bowel preparation and its safety profile based on various clinical studies.
Pharmacodynamics
Clinical Efficacy
A multicenter observational study assessed sodium picosulfate combined with magnesium citrate for bowel preparation. Results indicated high tolerability and effectiveness comparable to traditional polyethylene glycol (PEG) solutions .
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Di Nardo et al. (2014) | 299 patients | NaPico + MgCit vs. PEG | Non-inferior efficacy with higher tolerability in NaPico group |
| Soh et al. (2016) | 13,914 participants | Various bowel prep regimens | Excellent bowel cleansing in 82.61% with NaPico + MgCit |
Toxicology and Safety
Toxicological studies have demonstrated that sodium picosulfate is generally safe when used as directed. In animal studies, doses significantly higher than therapeutic levels resulted in expected pharmacological responses such as diarrhea and increased intestinal thickness without serious adverse effects .
Key Findings from Toxicology Studies
- 14-Day Oral Toxicity : Conducted in rats and dogs; doses up to 1000 mg/kg BID were tolerated well .
- Genotoxicity : No significant genotoxic effects were observed in standard assays (Ames test, micronucleus test) .
Case Studies and Observational Research
Several studies have highlighted the practical application of sodium picosulfate in clinical settings:
- Bowel Preparation Efficacy : A study comparing sodium picosulfate with PEG showed no significant difference in cleansing efficacy but noted higher patient compliance and satisfaction with sodium picosulfate due to its lower volume requirement .
- Patient Compliance : Research indicates that the tolerability of sodium picosulfate leads to improved patient compliance during bowel preparation protocols, which is critical for successful colonoscopy outcomes .
Properties
CAS No. |
36175-05-0 |
|---|---|
Molecular Formula |
C18H13NNa4O8P2 |
Molecular Weight |
525.2 g/mol |
IUPAC Name |
tetrasodium;[4-[(4-phosphonatooxyphenyl)-pyridin-2-ylmethyl]phenyl] phosphate |
InChI |
InChI=1S/C18H17NO8P2.4Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;;/h1-12,18H,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4 |
InChI Key |
RNLATAQWEMPPLR-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OP(=O)([O-])[O-])C3=CC=C(C=C3)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















